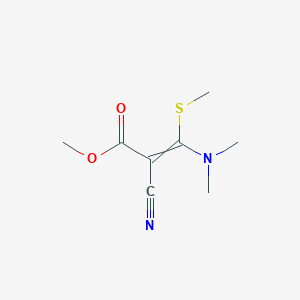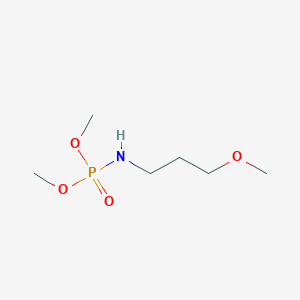![molecular formula C11H19FN2O3 B14695733 4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate CAS No. 33021-81-7](/img/structure/B14695733.png)
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate is a chemical compound with the molecular formula C11H19FN2O3 and a molecular weight of 246.282 g/mol . This compound is known for its unique structure, which includes a fluoroethyl group, a carbamoyl group, and a cyclohexyl acetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate typically involves the reaction of cyclohexylamine with 2-fluoroethyl isocyanate to form the intermediate 4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexylamine. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(2-Fluoroethyl)(nitroso)carbamoyl]amino}cyclohexyl acetate: Similar structure but with a nitroso group instead of an acetyl group.
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
Uniqueness
4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate is unique due to its combination of a fluoroethyl group and a cyclohexyl acetate moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
33021-81-7 |
|---|---|
Molekularformel |
C11H19FN2O3 |
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
[4-(2-fluoroethylcarbamoylamino)cyclohexyl] acetate |
InChI |
InChI=1S/C11H19FN2O3/c1-8(15)17-10-4-2-9(3-5-10)14-11(16)13-7-6-12/h9-10H,2-7H2,1H3,(H2,13,14,16) |
InChI-Schlüssel |
OMZPPULFXBHTDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC(CC1)NC(=O)NCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



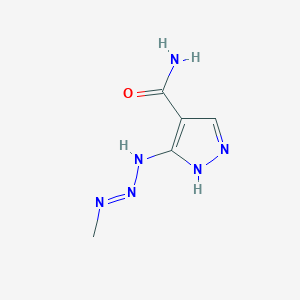

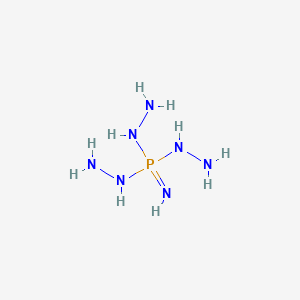
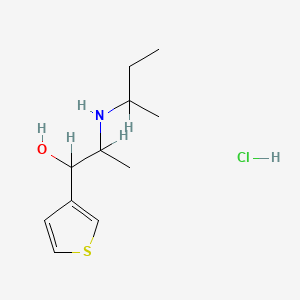
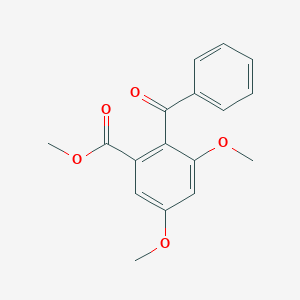
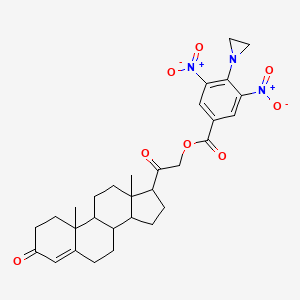
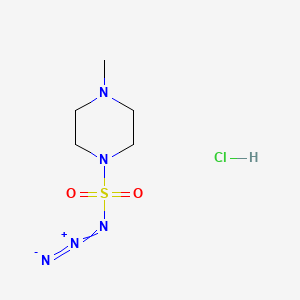

![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
